molecular formula C19H12BrN3O3 B2842866 5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 887197-20-8

5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2842866
CAS No.: 887197-20-8
M. Wt: 410.227
InChI Key: BYPLYOSNEKBMMX-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is a complex organic molecule. It likely contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives are known to have various pharmaceutical and industrial applications .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .


Molecular Structure Analysis

Quinoxaline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoxaline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Scientific Research Applications

Furan Derivatives in Scientific Research

Furan derivatives have shown significant promise in the development of new polymers, functional materials, and fuels derived from plant biomass. The conversion of plant biomass to furan derivatives, like 5-hydroxymethylfurfural (HMF), has been highlighted as a sustainable approach to access a new generation of materials and energy sources. Furan derivatives serve as platform chemicals for producing a wide array of monomers, polymers, and other valuable chemicals, emphasizing the potential of these compounds in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumoral, and catalytic activities. These compounds are synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones, offering a versatile scaffold for the development of new therapeutic agents. The review of quinoxaline features underscores their significance in drug discovery and the potential for synthesizing novel compounds with enhanced biological activities (Pareek & Kishor, 2015).

Carboxamide Functionality in Drug Development

The carboxamide group is a common functional group in medicinal chemistry, offering a range of interactions with biological targets. This functionality is integral to many drugs and potential therapeutic agents, where modifications to the carboxamide moiety can significantly impact the pharmacokinetic and pharmacodynamic profiles of compounds. The importance of carboxamide and its derivatives in the development of CNS (Central Nervous System) acting drugs is highlighted, showing the broad applicability of these compounds in addressing a variety of CNS disorders (Saganuwan, 2017).

Future Directions

Quinoxaline derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” and similar compounds could have potential applications in drug research and development.

Properties

IUPAC Name

5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O3/c20-16-10-9-15(26-16)18(24)22-12-6-2-1-5-11(12)17-19(25)23-14-8-4-3-7-13(14)21-17/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPLYOSNEKBMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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